1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEABMHHAOQRPY-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This could involve a cyclization reaction to form the spiro linkage between indene and adamantane.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the molecule.
Formation of the urea moiety: This could be achieved by reacting an amine intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) might be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.
Substitution: Reagents like halogens, nucleophiles, or electrophiles might be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane-Containing Urea Derivatives
(a) 1-((3S,5S,7S)-Adamantan-1-yl)-3-(4-chlorophenyl)urea (3h)
- Structure : Lacks the spiro-indene system but retains the adamantane core and 4-chlorophenyl group.
- Properties: Synthesized with 77% yield via reaction of 4-chlorophenyl isocyanate and 1-amino adamantane. Its lipophilic adamantane moiety is associated with enhanced membrane permeability .
- Activity: Not explicitly stated, but adamantane-containing urea derivatives (e.g., compound 3l) show >94% inhibition against Acinetobacter baumannii .
(b) 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
- Structure : Similar to 3h but lacks stereochemical specification.
Urea Derivatives with Aromatic Substitutions
(a) 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
- Structure : Contains a conjugated ethenyl linker instead of a spiro system.
- Properties : Molecular weight 302.76 g/mol; the methoxy group may improve solubility relative to purely lipophilic analogs .
(b) (R)-3-(4-Chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e)
Urea Derivatives with Heterocyclic Moieties
(a) N-(3-Chlorophenyl)-N′-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea
- Structure : Incorporates pyrimidine and ethylphenyl groups.
- Properties : Molecular formula C21H21ClN6O; the pyrimidine ring may engage in π-π stacking .
(b) 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea
- Structure: Includes an imidazole ring, known for metal coordination and hydrogen bonding .
Comparison: The target compound’s spiro-adamantane-indene system lacks heteroatoms but offers a unique hydrophobic pocket, which could favor interactions with nonpolar enzyme pockets or microbial membranes.
Biological Activity
The compound 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a urea linkage and a spiro-indene-adamantane moiety, which are significant for its biological interactions. The presence of the 4-chlorophenyl group may enhance its lipophilicity and facilitate interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of spiro compounds have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that compounds structurally related to this compound inhibited proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
Antimicrobial Activity
Compounds featuring the urea functional group have been reported to possess antimicrobial properties. The biological activity against Gram-positive and Gram-negative bacteria is noteworthy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
The compound’s potential as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) has been explored. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand.
- Research Findings : A study highlighted that similar compounds could modulate α7 nAChR activity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's Disease.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), preventing cell cycle progression.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
